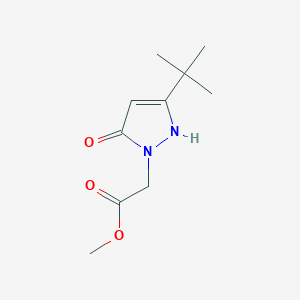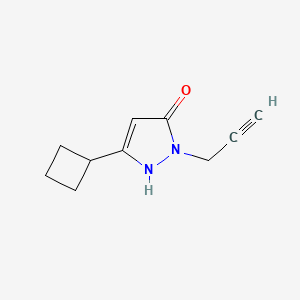![molecular formula C9H14N4 B1484013 2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide CAS No. 2098021-15-7](/img/structure/B1484013.png)
2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide
Vue d'ensemble
Description
“2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives generally involves the reaction of hydrazines with carbonyl compounds . Other strategies include multicomponent approaches, dipolar cycloadditions, and the use of heterocyclic systems .
Molecular Structure Analysis
The molecular structure of “2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide” would be based on the pyrazole core, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
Pyrazoles can participate in a variety of chemical reactions, thanks to their versatile structure. They can act as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Applications De Recherche Scientifique
Synthesis of Condensed Pyrazoles
The title compound, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, has been utilized as precursors in Sonogashira-type cross-coupling reactions with various alkynes to synthesize corresponding alkynyl-4-(ethoxycarbonyl)pyrazoles. These serve as ortho-difunctional synthons for the cyclization into various condensed pyrazoles, demonstrating its utility in constructing complex pyrazole frameworks through efficient synthetic routes (Arbačiauskienė et al., 2011).
Green Synthesis of Pyrano[2,3-c]-Pyrazoles
A solvent-free method for synthesizing Pyrano[2,3-c]pyrazoles highlights an environmentally friendly approach to obtaining these products, showcasing the potential for sustainable practices in chemical synthesis. This method emphasizes the importance of green chemistry in the development of new materials and compounds (Al-Matar et al., 2010).
Intramolecular Nitrilimine Cycloaddition
Innovative synthesis of both substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles and 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles through 3+2 intramolecular dipolar cycloaddition of nitrilimines to alkynes demonstrates a versatile method for creating complex heterocyclic systems. This technique underscores the compound's utility in facilitating diverse cycloaddition reactions for heterocycle synthesis (Winters et al., 2014).
Anticancer Properties
Exploration into the anticancer properties of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives of pyrazole showcases the potential for therapeutic applications. The study focused on synthesizing and characterizing these derivatives, demonstrating their promising in vitro antiproliferative activity against cancer cells, which suggests potential for developing new anticancer agents (Jose, 2017).
Orientations Futures
The field of pyrazole derivatives is a dynamic one, with new compounds being synthesized and studied for their potential applications in various fields . The future directions for “2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide” would depend on the results of further studies on this compound.
Propriétés
IUPAC Name |
2-ethyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-2-13-8(9(10)11)6-4-3-5-7(6)12-13/h2-5H2,1H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXSZJFMNKQLCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCC2=N1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






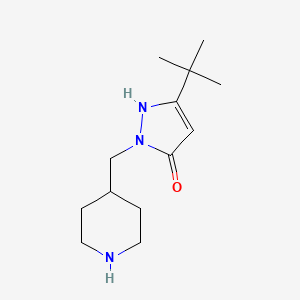

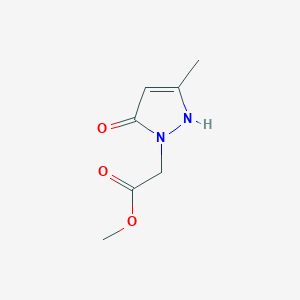
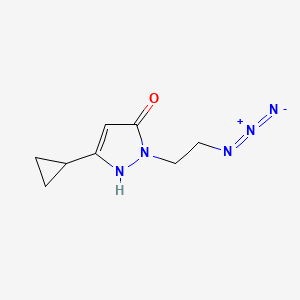

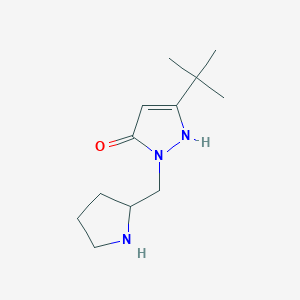
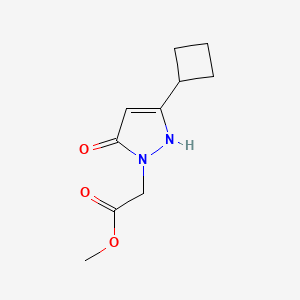
![1-Methyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483947.png)

